Functional Divergence: Reduced Potency at a PDE5 Ortholog Compared to Class-Leading Inhibitors
Pyrazole N-Desmethyl sildenafil demonstrates a 16% inhibition of the Trypanosoma brucei phosphodiesterase TbrPDEB1 at a concentration of 100 µM [1]. This represents a notable functional divergence from the parent compound, Sildenafil, which is a highly potent inhibitor of human PDE5 (IC50 of 5.22 nM) [2]. This data quantifies a significant difference in activity profile and potency.
| Evidence Dimension | Inhibition of phosphodiesterase enzyme activity |
|---|---|
| Target Compound Data | 16% inhibition of TbrPDEB1 at 100 µM |
| Comparator Or Baseline | Sildenafil (parent compound) |
| Quantified Difference | Inhibition data for TbrPDEB1 for Pyrazole N-Desmethyl sildenafil (16% at 100 µM) compared to Sildenafil's high potency for human PDE5 (IC50 5.22 nM). |
| Conditions | In vitro enzymatic assay using Trypanosoma brucei phosphodiesterase TbrPDEB1. |
Why This Matters
This functional divergence is critical for research applications, indicating that Pyrazole N-Demethyl Sildenafil cannot be used as a direct substitute for Sildenafil in PDE5 functional assays and should be considered a distinct chemical tool.
- [1] TargetMol. Pyrazole N-Desmethyl sildenafil. https://www.targetmol.cn/compound/pyrazole-n-desmethyl-sildenafil View Source
- [2] TargetMol. Sildenafil citrate. https://www.targetmol.cn View Source
